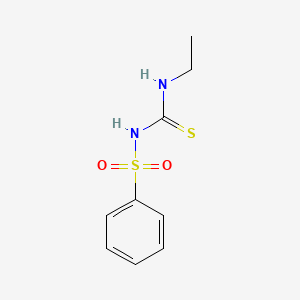

1-Ethyl-3-(phenylsulfonyl)thiourea

Description

1-Ethyl-3-(phenylsulfonyl)thiourea is a thiourea derivative characterized by an ethyl group at the N1 position and a phenylsulfonyl moiety at the N3 position. Thiourea derivatives are known for their versatile applications in medicinal chemistry, material science, and catalysis due to their sulfur-containing thiocarbonyl group, which enables unique electronic and steric interactions .

Properties

IUPAC Name |

1-(benzenesulfonyl)-3-ethylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S2/c1-2-10-9(14)11-15(12,13)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBJLGXHPJFFNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NS(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Ethyl-3-(phenylsulfonyl)thiourea typically involves the reaction of ethylamine with phenylsulfonyl isothiocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-Ethyl-3-(phenylsulfonyl)thiourea undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Thiourea derivatives, including 1-Ethyl-3-(phenylsulfonyl)thiourea, exhibit a wide range of biological activities. These include:

- Antimicrobial Properties : Thioureas have been documented to possess antibacterial, antifungal, and antitubercular activities. For instance, various thiourea derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus, highlighting their potential as antimicrobial agents .

- Anticancer Activity : Several studies indicate that thiourea derivatives can inhibit tumor growth in various cancer models. For example, compounds with similar structures have demonstrated significant antiproliferative effects against multiple cancer cell lines .

- Anti-inflammatory Effects : this compound has been explored for its anti-inflammatory properties, contributing to its potential use in treating conditions associated with inflammation .

Agricultural Applications

Thiourea derivatives are also utilized in agriculture as pesticides and herbicides. They are effective against a variety of pests, including insects and mites, making them valuable in pest management strategies. The compound's efficacy against representatives of the order Acarina suggests its potential for controlling agricultural pests .

Synthesis of Heterocyclic Compounds

This compound serves as an important intermediate in the synthesis of various heterocyclic compounds. It can be transformed into more complex structures that possess enhanced biological activity. For instance, the synthesis of 1,3-thiazoles and pyrimidines from thiourea derivatives has been extensively documented .

Table 1: Summary of Biological Activities of Thiourea Derivatives

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thiourea derivatives, including this compound. The results indicated that certain derivatives exhibited significant antibacterial activity at concentrations as low as 200 μg/mL against Gram-positive and Gram-negative bacteria . This positions these compounds as promising candidates for further development in antimicrobial therapies.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(phenylsulfonyl)thiourea involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may result from the inhibition of bacterial enzymes, while its antioxidant properties could be due to its ability to scavenge free radicals . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Substituent Comparison in Thiourea Derivatives

- Phenyl vs. Alkyl Groups : Phenyl-containing thioureas (e.g., N-Benzoyl-N'-phenylthiourea) exhibit enhanced receptor selectivity due to hydrophobic interactions, critical for anticancer activity . In contrast, long alkyl chains (e.g., octadecylthio groups) improve lipid solubility, aiding antioxidant efficacy in plant extracts .

- Sulfonyl vs.

Table 2: Activity Comparison of Thiourea Derivatives

- Anti-Amoebic Activity: Amino acid conjugates (M1/M2) demonstrate enhanced hydrophilicity, improving protozoan membrane penetration .

- Antioxidant Potential: Alkyl-thioureas dominate in plant extracts, with 1-Ethyl-3-[2-(octadecylthio)ethyl]thiourea showing significant abundance (16.346% peak area) .

Chemical Reactivity and Stability

- Regioselectivity : The phenylsulfonyl group in 1-Ethyl-3-(phenylsulfonyl)thiourea may drive regioselective cyclization, as seen in related compounds (e.g., triazoloazepine derivatives) .

- Urea vs. Thiourea : Urea analogs with phenyl groups exhibit higher activity (76.3%) than thiourea counterparts (49.7%), suggesting oxygen’s role in stabilizing transition states .

Biological Activity

1-Ethyl-3-(phenylsulfonyl)thiourea is a compound belonging to the thiourea class, which has gained attention for its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Molecular Formula: C11H14N2O2S

Molecular Weight: 242.31 g/mol

The synthesis of this compound typically involves the reaction of phenylsulfonyl isothiocyanate with ethylamine. The process can be characterized by several steps, including:

-

Formation of Phenylsulfonyl Isothiocyanate:

- Reacting phenylsulfonamide with thionyl chloride to produce the corresponding sulfonyl chloride.

- Treating this intermediate with potassium thiocyanate.

-

Coupling Reaction:

- The isothiocyanate is then reacted with ethylamine under basic conditions to yield this compound.

Biological Activities

Thioureas are known for a wide range of biological activities, including:

- Antioxidant Activity: this compound has been shown to exhibit significant antioxidant properties, which can help in reducing oxidative stress in various biological systems .

- Antimicrobial Effects: Studies indicate that this compound demonstrates antibacterial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness has been compared favorably against standard antibiotics .

- Antidiabetic Properties: Research has shown that thiourea derivatives can inhibit enzymes like α-amylase and α-glucosidase, which are critical in carbohydrate metabolism. This inhibition can lead to decreased glucose absorption, making it a potential candidate for managing diabetes .

The biological activities of this compound are primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition: The compound acts as an inhibitor for various enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in neurotransmission and metabolic processes .

- Radical Scavenging: Its antioxidant activity is linked to its capacity to scavenge free radicals, thereby protecting cellular components from oxidative damage .

Case Studies and Research Findings

Several studies have documented the biological efficacy of thioureas, including this compound:

- Antioxidant Study: A study demonstrated that this compound significantly reduced DPPH radical levels in vitro, indicating strong free radical scavenging ability .

- Antimicrobial Evaluation: In a comparative study of various thioureas, this compound exhibited notable antibacterial activity against E. coli and S. aureus strains at concentrations as low as 50 µg/mL .

- Diabetes Management: In animal models, the administration of this thiourea resulted in a marked decrease in blood glucose levels after inhibiting G6Pase activity, suggesting its potential as an antidiabetic agent .

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 1-Ethyl-3-(phenylsulfonyl)thiourea, and how can reaction conditions be optimized for high purity?

- Methodological Answer : The synthesis typically involves two stages:

Formation of the thiourea precursor : React ethylamine with phenyl isothiocyanate in ethanol or ethyl acetate under mild conditions (room temperature, 12–24 hours) to yield 1-Ethyl-3-phenylthiourea .

Oxidation to sulfonyl derivative : Treat the precursor with oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–5°C for 2–4 hours. The sulfonyl group is introduced selectively under controlled pH (neutral to slightly acidic) to avoid over-oxidation .

- Optimization Tips :

- Use anhydrous solvents to minimize side reactions.

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

- Purify via recrystallization (e.g., using DMSO/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Additional Methods : Mass spectrometry (ESI-MS) for molecular ion validation, elemental analysis for stoichiometric confirmation.

Advanced Research Questions

Q. How does the electron-withdrawing sulfonyl group alter the reactivity of this compound compared to its sulfide analog?

- Methodological Answer : The sulfonyl group reduces nucleophilicity at the thiourea sulfur, suppressing reactions like nucleophilic substitution. Instead, it enhances stability toward oxidation and facilitates hydrogen bonding in biological systems.

- Experimental Validation :

- Compare reaction rates with electrophiles (e.g., alkyl halides) between sulfonyl and sulfide analogs.

- Use DFT calculations to map electron density distribution (e.g., lower LUMO energy at sulfur in sulfides) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Orthogonal Assays : Combine enzyme inhibition assays (e.g., urease or tyrosinase) with cell-based viability tests to distinguish direct target effects from off-target toxicity .

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>98% purity threshold) .

- Structural Confirmation : Re-analyze disputed samples via X-ray crystallography to exclude polymorphism or degradation .

Q. What strategies ensure the stability of this compound in solid-state formulations?

- Methodological Answer :

- Thermal Analysis : Perform TGA/DSC to identify decomposition thresholds (e.g., onset ~200°C for sulfonyl derivatives) .

- Hydrogen Bonding : Design co-crystals with carboxylic acids (e.g., succinic acid) to enhance lattice stability via N–H···O interactions .

- Storage Conditions : Store under inert atmosphere (N₂) at 4°C to prevent moisture absorption and oxidation.

Q. How can computational modeling guide the design of derivatives with improved enzyme inhibition?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding poses in target enzymes (e.g., urease PDB: 4H9M). Prioritize derivatives with stronger hydrogen bonds to active-site Ni²⁺ ions .

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to identify optimal functional groups .

Q. Which analytical methods are most reliable for quantifying this compound in complex matrices?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.